molecular formula C20H24N2O B4020788 N-(2,3-dihydro-1H-inden-2-yl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide

Cat. No. B4020788
M. Wt: 308.4 g/mol
InChI Key: CWPVQFVEBQAOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, including reduction, acetylation, ethylation, and condensation processes. For instance, an improvement in the synthesis method of a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, was achieved with an overall yield of 77%, highlighting the importance of optimizing technical methods for better efficiency and yield (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like X-ray crystallography. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, providing insights into the molecule's arrangement and intermolecular interactions (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to various products depending on the reactants and conditions. For example, the photochemically generated 4-(N,N-dimethylamino)phenyl cation adds to norbornene, resulting in multiple products, illustrating the complexity of reactions these compounds can undergo (M. Mella, M. Fagnoni, A. Albini, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds. While direct data on N-(2,3-dihydro-1H-inden-2-yl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide is scarce, studies on related compounds can provide valuable insights.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are essential for applications in synthesis and material science. Investigations into related compounds, such as the synthesis and characterization of metal complexes of similar ligands, reveal the potential for developing materials with specific chemical functionalities (B. Sarhan, Sajid M. Lateef, E. J. Waheed, 2017).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14-8-10-15(11-9-14)19(22(2)3)20(23)21-18-12-16-6-4-5-7-17(16)13-18/h4-11,18-19H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPVQFVEBQAOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2CC3=CC=CC=C3C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(dimethylamino)-2-(4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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